molecular formula C22H24N4O3S B2588564 N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251626-50-2

N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2588564
CAS RN: 1251626-50-2
M. Wt: 424.52
InChI Key: ATYMMHJYSXCKPK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structural similarities to N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide have been synthesized and assessed for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole and triazolo[4,3-a]pyrazine have been explored for their potential in combating various microbial strains, indicating a broad interest in these structures for developing new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Evaluation

Certain 1,2,4-triazolo and pyrazine derivatives have been evaluated for their pharmacological effects, such as inhibition of cyclic nucleotide phosphodiesterase type 4, indicating potential therapeutic applications in inflammatory diseases and various disorders associated with cyclic nucleotide signaling (Raboisson et al., 2003).

Anticancer and Analgesic Agents

Structurally related compounds have been synthesized and tested for their anticancer and analgesic properties, demonstrating the interest in this chemical framework for developing treatments against cancer and pain (Abu‐Hashem et al., 2020). This suggests that derivatives like this compound could potentially be explored for similar pharmacological applications.

Enzyme Inhibition for Diabetes Management

Compounds with similar structures have been synthesized as inhibitors of the dipeptidyl peptidase-IV enzyme, a target for the management of type 2 diabetes, indicating a potential application in the development of antidiabetic medications (Ling Yu-tao, 2009).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-2-29-19-10-6-5-9-18(19)23-20(27)15-26-22(28)17-8-4-3-7-16(17)21(24-26)25-11-13-30-14-12-25/h3-10H,2,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYMMHJYSXCKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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